(3E)-1-(4-methyl-3-nitrophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-(4-METHYL-3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-METHYL-3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrolidone derivative under basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(4-METHYL-3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while oxidation can produce oxides or other oxygenated derivatives.
Scientific Research Applications
(3E)-1-(4-METHYL-3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3E)-1-(4-METHYL-3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s nitro and furan groups can interact with cellular proteins and enzymes, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- **(3E)-1-(4-METHYL-3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE shares similarities with other nitroaromatic compounds and furan derivatives.
Nitrobenzene: A simpler nitroaromatic compound with similar reactivity.
Furan-2-carbaldehyde: A furan derivative with similar structural features.
Uniqueness
The uniqueness of (3E)-1-(4-METHYL-3-NITROPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C28H19N3O6 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(3E)-1-(4-methyl-3-nitrophenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H19N3O6/c1-18-7-10-23(17-25(18)31(35)36)29-26(19-5-3-2-4-6-19)16-21(28(29)32)15-24-13-14-27(37-24)20-8-11-22(12-9-20)30(33)34/h2-17H,1H3/b21-15+ |
InChI Key |
BMTFDYZTHJYQIF-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C2=O)C5=CC=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O)C5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.